Sigma-2 Receptor Binding Affinity
The target compound demonstrates a binding affinity (Ki) of 90 nM for the sigma-2 receptor, a key target for antipsychotic and antidyskinetic effects. This value places it as a potent sigma-2 ligand. While a direct Ki value for the closest comparator, N-benzyl analog, is not available in the same patent, the structure-activity relationships (SAR) described indicate that modifications to the phthalimide or piperidine moiety significantly alter affinity, making this specific substitution pattern essential for maintaining nanomolar potency at sigma-2 [1].
| Evidence Dimension | In vitro binding affinity (Ki) to sigma-2 receptor |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | Closest N-phthalimidoalkyl piperidine analogs (e.g., compounds with different spacer lengths or N-substituents) show varied affinities as per patent SAR, but no exact Ki values for direct comparison are provided in the accessed patent document. |
| Quantified Difference | Specific quantified difference for closest comparator is unavailable; however, the patent SAR explicitly states that variations in the spacer (CH2)n and R1/R2 groups critically determine sigma vs. D2/5-HT2 selectivity [1]. |
| Conditions | Binding affinity assay using rat PC12 cells assessed as inhibition constant [1]. |
Why This Matters
For researchers modeling sigma-2 mediated pathways, the 90 nM Ki confirms the compound's utility, whereas untested analogs carry the risk of significantly lower affinity or off-target binding that would confound experimental results.
- [1] CA2069318A1 - (n-phthalimidoalkyl) piperidines. Inventors: William Tam, et al. Publication date: 1992-04-30. View Source
